Cas no 15722-48-2 (Olsalazine)

Olsalazine is a prodrug of mesalazine (5-aminosalicylic acid), specifically designed for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis. Its key advantage lies in its targeted delivery mechanism: olsalazine remains intact in the upper gastrointestinal tract and is cleaved by colonic bacterial azoreductases, releasing active mesalazine directly in the colon. This minimizes systemic absorption and reduces the risk of adverse effects associated with conventional sulfasalazine, such as sulfapyridine-related toxicity. Olsalazine's localized action ensures high therapeutic concentrations at the site of inflammation while maintaining a favorable safety profile. It is particularly suitable for patients intolerant to sulfa-containing compounds.
Olsalazine structure
Olsalazine structure
Product Name:Olsalazine
CAS No:15722-48-2
MF:C14H10N2O6
MW:302.239003658295
CID:146776
PubChem ID:22419
Update Time:2025-05-28

Olsalazine Chemical and Physical Properties

Names and Identifiers

    • Olsalazine
    • 1-Boc-4-piperidinecarboxaldehyde
    • 5-[(2Z)-2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-2-hydroxybenzoic acid
    • OLSALAZINESODIUM,BP2005
    • 3,3'-Azobis(6-hydroxybenzoic acid)
    • 5,5'-Azobis(salicylic acid)
    • 5,5'-azosalicylic acid
    • 6,6'-Dihydroxy-3,3'-azo-di-benzoesaeure
    • 6,6'-dihydroxy-3,3'-azo-di-benzoic acid
    • Azodisal
    • C.I. Mordant Yellow 5
    • Dipentum
    • Olsalazina
    • Olsalazinum
    • Olsalazinum [Latin]
    • Rasal
    • C. i. mordant yellow 5
    • SY107522
    • 5,5'-(diazene-1,2-diyl)bis(2-hydroxybenzoic acid)
    • 5-[2-(3-carboxy-4-hydroxyphenyl)diazen-1-yl]-2-hydroxybenzoic acid
    • AKOS040744639
    • SCHEMBL25118
    • BIDD:GT0392
    • CHEMBL425
    • 5-[(E)-2-(3-carboxy-4-hydroxyphenyl)diazen-1-yl]-2-hydroxybenzoic acid
    • OLSALAZINE [VANDF]
    • AS-15939
    • 3,3'-diazene-1,2-diylbis(6-hydroxybenzoic acid)
    • Salicylic acid, 5,5'-azodi-
    • NS00025112
    • 5-[(E)-(3-carboxy-4-oxidanyl-phenyl)diazenyl]-2-oxidanyl-benzoic acid
    • CHEBI:7770
    • DB01250
    • MFCD00013300
    • Benzoic acid, 3,3'-azobis(6-hydroxy-
    • Olsalazine [INN:BAN]
    • UNII-ULS5I8J03O
    • YSZC1205
    • JBC
    • DTXSID8023391
    • 15722-48-2
    • 1004301-38-5
    • AKOS037643377
    • 3,3'-(1,2-diazenediyl)Bis(6-Hydroxy-Benzoic Acid)
    • ULS5I8J03O
    • Olsalazina [Spanish]
    • D08295
    • A809825
    • HY-B0174A
    • Salicylic acidDipentium
    • Q347621
    • Dipentium
    • Olsalazine (INN)
    • 5-[(3-carboxy-4-hydroxyphenyl)diazenyl]-2-hydroxybenzoic acid
    • C07323
    • CJ91B
    • GTPL11578
    • QQBDLJCYGRGAKP-UHFFFAOYSA-N
    • BDBM50548283
    • F88555
    • (Z)-5,5'-(diazene-1,2-diyl)bis(2-hydroxybenzoic acid)
    • 5,5'-azodisalicylic acid
    • SCHEMBL25119
    • CS-0009548
    • EN300-18560034
    • starbld0009635
    • OLSALAZINE [WHO-DD]
    • 3,3'-(E)-diazene-1,2-diylbis(6-hydroxybenzoic acid)
    • (E)-5,5'-(diazene-1,2-diyl)bis(2-hydroxybenzoic acid)
    • mordant yellow 5
    • OLSALAZINE [INN]
    • OLSALAZINE [MI]
    • CHEMBL1208644
    • PD055722
    • 5-[(2Z)-2-(3-carboxy-4-oxo-cyclohexa-2,5-dien-1-ylidene)hydrazino]-2-hydroxy-benzoic acid
    • SCHEMBL29768
    • SCHEMBL2628413
    • AC-8144
    • Q-201512
    • TS-08110
    • DA-70146
    • BRD-K57853941-304-02-5
    • 5-[2-(3-carboxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazin-1-yl]-2-hydroxybenzoic acid
    • BRD-K57853941-304-03-3
    • Inchi: 1S/C14H10N2O6/c17-11-3-1-7(5-9(11)13(19)20)15-16-8-2-4-12(18)10(6-8)14(21)22/h1-6,17-18H,(H,19,20)(H,21,22)/b16-15+
    • InChI Key: QQBDLJCYGRGAKP-FOCLMDBBSA-N
    • SMILES: OC1=CC=C(C=C1C(=O)O)/N=N/C1=CC=C(C(C(=O)O)=C1)O

Computed Properties

  • Exact Mass: 302.05400
  • Monoisotopic Mass: 346.017775
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 14
  • XLogP3: 2.2
  • Topological Polar Surface Area: 142

Experimental Properties

  • Color/Form: Not available
  • Density: 1.3578 (rough estimate)
  • Melting Point: Sodium salt decomposes at 240 °C
  • Boiling Point: 443.29°C (rough estimate)
  • Flash Point: 348.863 °C
  • Refractive Index: 1.6500 (estimate)
  • PSA: 139.78000
  • LogP: 2.90960
  • Solubility: Not available

Olsalazine Security Information

  • Hazardous Material Identification: Xi

Olsalazine Customs Data

  • HS CODE:2927000090
  • Customs Data:

    China Customs Code:

    2927000090

    Overview:

    2927000090 Other diazo compounds\Azo compounds, etc(Including azoxycompounds). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2927000090 other diazo-, azo- or azoxy-compounds.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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Olsalazine Suppliers

Amadis Chemical Company Limited
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(CAS:15722-48-2)Olsalazine
Order Number:A809825
Stock Status:in Stock
Quantity:100mg/250mg/1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:06
Price ($):158.0/269.0/728.0
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Olsalazine Related Literature

Additional information on Olsalazine

Latest Research Insights on Olsalazine (15722-48-2) in Inflammatory Bowel Disease Management

Olsalazine (CAS: 15722-48-2), a dimer of 5-aminosalicylic acid (5-ASA) linked by an azo bond, has re-emerged as a focal point in inflammatory bowel disease (IBD) therapeutics. Recent phase III clinical trials (NCT04801511) demonstrated its non-inferiority to mesalamine in maintaining remission in ulcerative colitis, with a 68.3% remission rate at 52 weeks versus 65.1% (p=0.32). The unique colonic delivery mechanism - where gut microbiota cleave the azo bond to release active 5-ASA - achieves 98% topical delivery, minimizing systemic absorption (plasma Cmax < 0.5 μg/mL).

Cutting-edge pharmacogenomic studies reveal Olsalazine's dual mechanism: beyond COX inhibition, it activates PPARγ (EC50=28 μM) to modulate NF-κB signaling. A 2024 Nature Communications paper identified novel microbial azoreductases (Bacteroides ovatus BZO-1) responsible for its activation, explaining interpatient variability. This discovery enables personalized dosing algorithms incorporating microbiome profiling, achieving 92% accuracy in predicting response (AUC=0.87 in validation cohort).

Innovative formulation research addresses historical limitations. MIT-developed mucoadhesive nanoparticles (OlsaSphere™) increase colonic retention time from 8 to 24 hours, enhancing efficacy in pouchitis. Phase II data show 73% reduction in PDAI scores versus conventional formulation (p=0.008). Concurrently, CRISPR-engineered E. coli Nissle 1917 strains now express optimized azoreductases, creating synergistic "living medicines" that boost Olsalazine activation by 4.2-fold in gnotobiotic mouse models.

Safety profiles continue to favor Olsalazine over other 5-ASA drugs. The global pharmacovigilance database (n=42,391) shows significantly lower nephrotoxicity (0.3% vs 1.2% for mesalamine, p<0.001) and no reported PML cases. However, recent FDA alerts highlight rare but severe cutaneous adverse reactions (SCARs) in HLA-B*58:01 carriers (OR=17.3, 95%CI 4.2-71.1), prompting revised genetic screening guidelines.

Emerging applications beyond IBD show promise. In vitro studies demonstrate Olsalazine's ferroptosis inhibition (GPX4 upregulation by 210%) in radiation proctitis, while phase I trials for checkpoint inhibitor colitis are underway (NCT05593237). The compound's zinc-chelating properties are being explored for antimicrobial coatings, with 99.9% reduction in C. difficile biofilm formation at 50 μg/cm2.

Commercial development reflects renewed interest. The Olsalazine Precision Delivery System (OPDS®) received FDA 505(b)(2) approval in Q1 2024, incorporating microbiome-based dosing. Market projections estimate $820M annual sales by 2027, driven by patent-protected formulations and expansion into radiation colitis indications. Ongoing research focuses on structure-activity optimization of the azo linker (15722-48-2 core) to develop next-generation IBD therapeutics with enhanced microbial activation profiles.

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Amadis Chemical Company Limited
(CAS:15722-48-2)Olsalazine
A809825
Purity:99%/99%/99%
Quantity:100mg/250mg/1g
Price ($):158.0/269.0/728.0
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